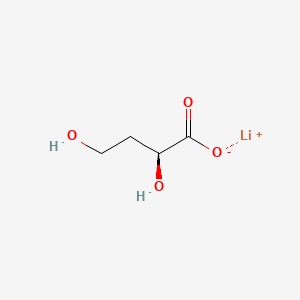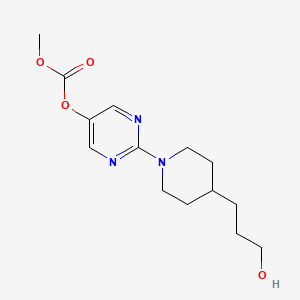
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.33. This compound is a useful chemical reagent and is often utilized in various scientific research applications.
Méthodes De Préparation
The preparation of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves several synthetic routes. One common method includes the reaction of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions, especially those involving piperidine and pyrimidine derivatives.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds, such as:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar pyrimidine structure but differs in its functional groups and reactivity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the piperidine and pyrimidine moieties but have different substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21N3O4 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
[2-[4-(3-hydroxypropyl)piperidin-1-yl]pyrimidin-5-yl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O4/c1-20-14(19)21-12-9-15-13(16-10-12)17-6-4-11(5-7-17)3-2-8-18/h9-11,18H,2-8H2,1H3 |
Clé InChI |
XXFYQDLJJFCHAK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
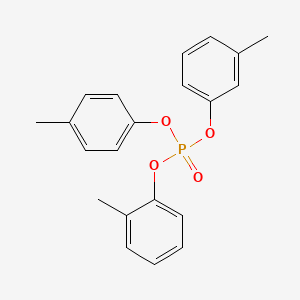

![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
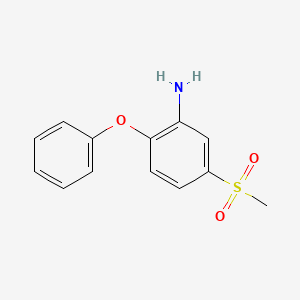

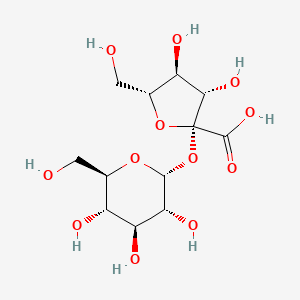


![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
